3,4-Dichloro-3'-piperidinomethyl benzophenone

Übersicht

Beschreibung

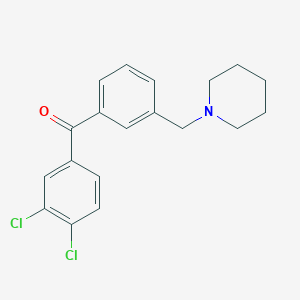

3,4-Dichloro-3’-piperidinomethyl benzophenone is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of two chlorine atoms on the benzene ring and a piperidinomethyl group attached to the benzophenone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-3’-piperidinomethyl benzophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzophenone and piperidine.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained.

Catalysts: Catalysts may be used to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of 3,4-Dichloro-3’-piperidinomethyl benzophenone involves large-scale synthesis with optimized reaction conditions to maximize yield and purity. The process may include:

Batch or Continuous Processes: Depending on the scale, either batch or continuous processes are employed.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dichloro-3’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

3,4-Dichloro-3’-piperidinomethyl benzophenone has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its effects on specific biological targets.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,4-Dichloro-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4-Dichlorobenzophenone: Lacks the piperidinomethyl group but shares the dichlorobenzene core.

3,4-Dichloro-3’-aminomethyl benzophenone: Similar structure with an aminomethyl group instead of piperidinomethyl.

3,4-Dichloro-3’-methyl benzophenone: Contains a methyl group instead of piperidinomethyl.

Uniqueness

3,4-Dichloro-3’-piperidinomethyl benzophenone is unique due to the presence of the piperidinomethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.

Biologische Aktivität

3,4-Dichloro-3'-piperidinomethyl benzophenone (DCPB) is a synthetic compound belonging to the benzophenone class, which has garnered attention due to its diverse biological activities and potential applications in pharmacology and environmental science. This article will explore the compound's biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

DCPB features a benzophenone backbone with two chlorine substituents at the 3 and 4 positions of one phenyl ring and a piperidinomethyl group attached to the carbonyl carbon. This unique structure contributes to its biological activity.

Mechanisms of Biological Activity

DCPB exhibits several mechanisms of action, primarily through its interaction with various biological targets:

- Endocrine Disruption : DCPB has been studied for its potential as an endocrine disruptor. Compounds in the benzophenone class can interfere with hormone signaling pathways, affecting reproductive health and development in both humans and wildlife .

- Antioxidant Activity : Research indicates that DCPB may possess antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases .

- Enzyme Inhibition : DCPB has shown potential in inhibiting specific enzymes involved in metabolic pathways. This inhibition can lead to altered drug metabolism and efficacy, particularly in therapeutic contexts .

Toxicity Profiles

The toxicity of DCPB has been evaluated through various studies:

- Acute Toxicity : Studies have indicated that DCPB may exhibit acute toxicity in certain organisms, leading to adverse effects on growth and reproduction. The extent of toxicity varies based on concentration and exposure duration .

- Chronic Effects : Long-term exposure to DCPB has been linked to reproductive and developmental issues in aquatic organisms. These findings highlight the importance of assessing environmental impacts when considering the use of such compounds .

Case Studies

Several case studies have investigated the biological activity of DCPB:

- Endocrine Disruption in Aquatic Species : A study assessed the effects of DCPB on fish populations exposed to contaminated waters. Results indicated significant hormonal alterations leading to reproductive dysfunctions, suggesting that DCPB acts as an endocrine disruptor in aquatic environments .

- Antioxidant Activity Assessment : In vitro assays demonstrated that DCPB scavenges free radicals more effectively than some known antioxidants, indicating its potential application in therapeutic formulations aimed at reducing oxidative stress-related diseases .

- Enzyme Interaction Studies : Research focusing on the interaction of DCPB with cytochrome P450 enzymes revealed that it could alter drug metabolism rates, potentially leading to increased toxicity or reduced efficacy of co-administered drugs .

Table 1: Summary of Biological Activities

Table 2: Toxicological Profile

Eigenschaften

IUPAC Name |

(3,4-dichlorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2NO/c20-17-8-7-16(12-18(17)21)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRVCSVHJNHGSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643163 | |

| Record name | (3,4-Dichlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-54-9 | |

| Record name | Methanone, (3,4-dichlorophenyl)[3-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dichlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.